Isr-IN-1

Description

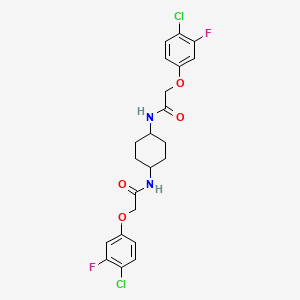

Structure

3D Structure

Properties

Molecular Formula |

C22H22Cl2F2N2O4 |

|---|---|

Molecular Weight |

487.3 g/mol |

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)-N-[4-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]cyclohexyl]acetamide |

InChI |

InChI=1S/C22H22Cl2F2N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30) |

InChI Key |

BLLMXZJTGLCEBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)F)NC(=O)COC3=CC(=C(C=C3)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

The Integrated Stress Response Pathway: A Technical Guide for Researchers

The Integrated Stress Response (ISR) is a highly conserved signaling network that eukaryotic cells activate to cope with a variety of environmental and physiological stresses. As a central regulator of protein synthesis and stress-responsive gene expression, the ISR plays a critical role in determining cell fate—promoting adaptation and survival or, under prolonged stress, triggering apoptosis. This guide provides an in-depth overview of the core ISR pathway, quantitative data on its activation, detailed experimental protocols for its study, and visual representations of its key mechanisms.

Core Concepts of the Integrated Stress Response

The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2) at serine 51.[1] This phosphorylation is catalyzed by one of four distinct eIF2α kinases, each of which responds to a specific type of cellular stress:

-

PKR-like endoplasmic reticulum kinase (PERK): Activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.

-

Protein kinase R (PKR): Activated by double-stranded RNA (dsRNA), a hallmark of viral infection.

-

General control nonderepressible 2 (GCN2): Activated by amino acid deprivation.

-

Heme-regulated inhibitor (HRI): Activated by heme deficiency or oxidative stress.

Phosphorylation of eIF2α converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation.[1] The consequence is a widespread attenuation of protein synthesis, conserving cellular resources during stress.

Paradoxically, while global translation is inhibited, the translation of a select group of mRNAs is enhanced. The most prominent of these is the activating transcription factor 4 (ATF4). The ATF4 mRNA contains upstream open reading frames (uORFs) in its 5' untranslated region that, under normal conditions, repress its translation. However, under conditions of eIF2α phosphorylation, ribosomes bypass these inhibitory uORFs and preferentially initiate translation of the main ATF4 coding sequence.

Once translated, ATF4 translocates to the nucleus and functions as a transcription factor, inducing the expression of a battery of genes involved in stress remediation, including those related to amino acid synthesis and transport, protein folding, and antioxidant responses. If the stress is prolonged or severe, ATF4, often in concert with the transcription factor C/EBP homologous protein (CHOP), can activate a pro-apoptotic gene expression program.

The ISR is terminated by the dephosphorylation of eIF2α, which is primarily carried out by a protein phosphatase 1 (PP1) complex. The specificity of this complex is conferred by its regulatory subunits, GADD34 (growth arrest and DNA damage-inducible protein 34) and CReP (constitutive repressor of eIF2α phosphorylation). GADD34 is itself a transcriptional target of ATF4, forming a negative feedback loop that restores protein synthesis once the stress has been resolved.

Quantitative Analysis of ISR Activation

The activation of the ISR can be quantified by measuring the changes in the phosphorylation status of eIF2α and the expression levels of its downstream effectors. The following tables summarize representative quantitative data from studies investigating the ISR under various stress conditions.

| Stressor & Time | Cell Type | Fold Change in p-eIF2α / total eIF2α | Reference |

| Tunicamycin (0.1 µg/ml), 3h | EL4/SCRAP-mCherry | Increased (p < 0.05) | [2] |

| Tunicamycin (0.5 µg/ml), 4h | Wild-type MEFs | ~25-fold increase | [3] |

| Thapsigargin, 6h | A/A MEF cells | Significant increase | [4] |

| Stressor & Time | Cell Type | Fold Change in ATF4 Protein | Reference |

| Tunicamycin (2.5 µg/ml), 6h | LN-308 | ~30-fold induction | |

| Thapsigargin (200 nM), 6h | LN-308 | ~30-fold induction | |

| Thapsigargin, 6h | C/EBPβ+/+ MEFs | Increased |

| Stressor & Time | Cell Type | Fold Change in CHOP mRNA/Protein | Reference |

| Tunicamycin (0.8 µg/mL), 24h | Hepa 1-6 | Significant upregulation (mRNA) | |

| Thapsigargin (300 nM), 12h | HEK293 | Increased (mRNA) | |

| Tunicamycin/Thapsigargin, 6h | LN-308 | ~50-fold increase (protein) |

| Stressor & Time | Cell Type | Fold Change in GADD34 mRNA | Reference |

| Amino acid starvation, early | - | Increased | |

| Hyperosmotic media (500 mOsm) | Human Corneal Cells | Increased |

Signaling Pathways and Experimental Workflows

Caption: The Integrated Stress Response (ISR) signaling cascade.

Caption: A typical experimental workflow for studying the ISR.

Detailed Experimental Protocols

Western Blot for Phosphorylated eIF2α

This protocol is for the detection and semi-quantification of eIF2α phosphorylation.

-

Cell Lysis:

-

Treat cells with the desired stressor for the appropriate time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total eIF2α as a loading control.

-

Polysome Profiling for Translational Analysis

This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of global and gene-specific translation.

-

Cell Treatment and Lysis:

-

Treat cells with the desired stressor.

-

Prior to lysis, treat cells with cycloheximide (100 µg/ml) for 5-10 minutes to arrest translating ribosomes.

-

Wash cells with ice-cold PBS containing cycloheximide.

-

Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and phosphatase/protease inhibitors.

-

Centrifuge to pellet nuclei and mitochondria.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Carefully layer the cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for several hours at 4°C.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom while continuously monitoring absorbance at 254 nm to generate a polysome profile.

-

Collect fractions corresponding to non-translating mRNAs, monosomes, and polysomes.

-

Isolate RNA from each fraction using a standard RNA extraction method (e.g., Trizol).

-

Analyze the distribution of specific mRNAs across the gradient using RT-qPCR to determine their translational status.

-

Luciferase Reporter Assay for ATF4 Translation

This assay quantifies the translational efficiency of the ATF4 5' UTR.

-

Plasmid Construction and Transfection:

-

Clone the 5' UTR of ATF4 upstream of a firefly luciferase reporter gene.

-

Co-transfect cells with the ATF4-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Cell Treatment and Lysis:

-

After transfection, treat cells with the desired ISR-inducing agent.

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. An increase in this ratio upon stress induction indicates enhanced translation mediated by the ATF4 5' UTR.

-

Chromatin Immunoprecipitation (ChIP)-Sequencing for ATF4 Target Genes

ChIP-seq identifies the genome-wide binding sites of a transcription factor like ATF4.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with an ISR-inducing agent to promote ATF4 expression and nuclear translocation.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to ATF4 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA.

-

Sequence the library using a next-generation sequencing platform.

-

Analyze the sequencing data to identify regions of the genome enriched for ATF4 binding.

-

Conclusion

The Integrated Stress Response is a complex and multifaceted signaling pathway that is integral to cellular homeostasis. Understanding its intricate regulatory mechanisms is crucial for researchers in fields ranging from cancer biology to neurodegenerative diseases. The experimental approaches outlined in this guide provide a robust framework for investigating the activation and consequences of the ISR, enabling a deeper understanding of its role in health and disease and facilitating the development of novel therapeutic strategies targeting this critical pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of Isr-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isr-IN-1 is a highly potent, small molecule inhibitor of the Integrated Stress Response (ISR). As a member of the bis-O-arylglycolamide class of compounds, this compound, also identified as Compound 48, exhibits an impressive half-maximal effective concentration (EC50) of 0.6 nM[1][2]. Its mechanism of action is centered on the allosteric activation of the guanine nucleotide exchange factor (GEF) eIF2B. This activation renders the ISR signaling pathway insensitive to the upstream phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), thereby restoring global protein synthesis. This technical guide provides a comprehensive overview of the core mechanism of this compound, including its molecular target, downstream effects, and relevant experimental protocols and quantitative data for its characterization.

Introduction to the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a conserved signaling network activated by a variety of cellular stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress[3][4]. These diverse stress signals converge on the phosphorylation of eIF2α at serine 51, a crucial event catalyzed by one of four stress-sensing kinases:

-

PERK (PKR-like ER kinase): Activated by ER stress.

-

GCN2 (General control non-derepressible 2): Activated by amino acid starvation.

-

PKR (Protein kinase R): Activated by viral double-stranded RNA.

-

HRI (Heme-regulated inhibitor): Activated by heme deficiency and oxidative stress.

Phosphorylation of eIF2α (p-eIF2α) does not prevent its binding to eIF2B but rather converts it from a substrate into a competitive inhibitor of eIF2B's GEF activity[5]. This inhibition leads to a global reduction in protein synthesis, conserving cellular resources. However, it paradoxically allows for the preferential translation of a select group of mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4), which orchestrates a transcriptional program to resolve the stress or, if the stress is prolonged, induce apoptosis.

This compound: Mechanism of Action

This compound exerts its inhibitory effect on the ISR not by targeting the upstream eIF2α kinases, but by directly modulating the activity of eIF2B, the downstream effector of p-eIF2α.

Molecular Target: eIF2B

The direct molecular target of this compound and other bis-O-arylglycolamides is the guanine nucleotide exchange factor eIF2B. eIF2B is a five-subunit complex (α, β, γ, δ, ε) responsible for exchanging GDP for GTP on the eIF2 complex, a necessary step for the initiation of translation.

Allosteric Activation of eIF2B

This compound and its analogs are proposed to bind to a symmetrical protein-protein interface within the eIF2B complex. This binding event is believed to stabilize a conformation of eIF2B that has enhanced GEF activity. By allosterically activating eIF2B, this compound makes the enzyme less sensitive to the inhibitory effects of p-eIF2α. Consequently, even in the presence of stress-induced p-eIF2α, eIF2B can continue to load eIF2 with GTP, thereby sustaining global protein synthesis.

The following diagram illustrates the signaling pathway of the Integrated Stress Response and the point of intervention by this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound and a closely related analog, ISR-IN-2. The data is derived from the primary literature and commercial supplier information.

| Compound | Identifier | EC50 (nM) | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Compound 48 | 0.6 | C22H22Cl2F2N2O4 | 487.32 |

| ISR-IN-2 | Compound 47 | 0.8 | C24H28Cl2N2O4 | 495.40 |

Table 1: Potency and Physicochemical Properties of this compound and a Related Analog.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound and other ISR inhibitors are provided below. These protocols are based on established methods in the field for assessing ISR activity.

Cell-Based ISR Reporter Assay

This assay measures the activity of the ISR by quantifying the expression of a reporter gene under the control of the ATF4 5'-untranslated region (UTR), which is preferentially translated during the ISR.

Materials:

-

HEK293T cells stably expressing an ATF4-luciferase reporter construct.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

ISR inducer (e.g., Thapsigargin, Tunicamycin, or Sodium Arsenite).

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T-ATF4-luciferase cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with a serial dilution of this compound for 1 hour.

-

ISR Induction: Add the ISR inducer (e.g., 1 µM Thapsigargin) to the wells and incubate for 6-8 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) and plot the dose-response curve to determine the IC50 of this compound.

In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This biochemical assay directly measures the effect of this compound on the GEF activity of eIF2B.

Materials:

-

Purified eIF2 and eIF2B proteins.

-

[³H]-GDP or a fluorescent GDP analog (e.g., BODIPY-FL-GDP).

-

Unlabeled GTP.

-

This compound.

-

Scintillation counter or fluorescence plate reader.

-

Nitrocellulose filter membrane.

Procedure:

-

eIF2 Loading: Incubate purified eIF2 with [³H]-GDP to form the eIF2-[³H]-GDP complex.

-

Reaction Setup: In a reaction buffer, combine the eIF2-[³H]-GDP complex, purified eIF2B, and a serial dilution of this compound.

-

Initiate Exchange: Start the exchange reaction by adding an excess of unlabeled GTP.

-

Time Points: At various time points, take aliquots of the reaction and filter them through a nitrocellulose membrane. The membrane will retain the eIF2-[³H]-GDP complex.

-

Quantification: Measure the amount of radioactivity remaining on the filter using a scintillation counter.

-

Data Analysis: Calculate the rate of GDP exchange for each concentration of this compound to determine its effect on eIF2B GEF activity.

Conclusion

This compound is a valuable research tool for studying the Integrated Stress Response. Its high potency and specific mechanism of action, involving the allosteric activation of eIF2B, make it a powerful modulator of this critical cellular signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential in diseases associated with ISR dysregulation. Further studies are warranted to fully elucidate the structure-activity relationships within the bis-O-arylglycolamide class and to identify new analogs with improved pharmacological properties.

References

The Role of eIF2α Phosphorylation in Cellular Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) is a central node in the integrated stress response (ISR), a highly conserved signaling network that allows cells to adapt to a variety of environmental and physiological challenges. This technical guide provides an in-depth exploration of the core mechanisms governing eIF2α phosphorylation, its downstream consequences for protein synthesis and gene expression, and its implications in a range of human diseases. Detailed experimental protocols for key analytical techniques and a compilation of quantitative data are included to support researchers and drug development professionals in this critical area of cell biology.

Introduction to the Integrated Stress Response (ISR) and eIF2α

Eukaryotic cells have evolved sophisticated mechanisms to sense and respond to various stress conditions, including nutrient deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress. A key pathway in this response is the Integrated Stress Response (ISR), which converges on the phosphorylation of eIF2α.[1][2] eIF2 is a heterotrimeric G-protein that plays a crucial role in the initiation of protein synthesis by delivering the initiator methionyl-tRNA (Met-tRNAi) to the 40S ribosomal subunit.[3] Phosphorylation of the α subunit at serine 51 converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B.[4] This leads to a global attenuation of cap-dependent translation, conserving resources and reducing the load of newly synthesized proteins.[5] Paradoxically, this general shutdown of protein synthesis is accompanied by the preferential translation of a select group of mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, orchestrates a transcriptional program aimed at resolving the stress and restoring cellular homeostasis. However, prolonged or overwhelming stress can lead to an ATF4-dependent apoptotic program.

The eIF2α Kinases: Sentinels of Cellular Stress

Four distinct serine/threonine kinases, each activated by specific stress signals, are responsible for phosphorylating eIF2α. This convergence of diverse stress signals onto a single molecular event is a hallmark of the ISR.

-

PERK (PKR-like ER Kinase): Activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER stress).

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation through the binding of uncharged tRNAs.

-

PKR (Protein Kinase R): Activated by double-stranded RNA (dsRNA), a hallmark of viral infection.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency in erythroid precursor cells and by other stresses like oxidative stress in other cell types.

The activation of these kinases leads to a rapid increase in the levels of phosphorylated eIF2α (p-eIF2α), initiating the downstream events of the ISR.

Downstream Consequences of eIF2α Phosphorylation

Global Attenuation of Protein Synthesis

The primary and most immediate consequence of eIF2α phosphorylation is the inhibition of global protein synthesis. By sequestering the GEF eIF2B, p-eIF2α reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex, a critical component for translation initiation. This rapid downregulation of protein production helps to conserve energy and nutrients and prevents the further accumulation of misfolded proteins during ER stress.

Preferential Translation of ATF4

Despite the global translational repression, the translation of a specific subset of mRNAs is paradoxically enhanced. The most well-characterized of these is ATF4. The 5' untranslated region (5' UTR) of ATF4 mRNA contains upstream open reading frames (uORFs) that normally limit the translation of the main coding sequence. Under conditions of low ternary complex availability (due to eIF2α phosphorylation), ribosomes are more likely to bypass these inhibitory uORFs and re-initiate translation at the ATF4 start codon, leading to a significant increase in ATF4 protein levels.

The ATF4-Mediated Transcriptional Program

ATF4 is a transcription factor that induces the expression of a wide range of genes involved in stress adaptation, including those involved in:

-

Amino acid synthesis and transport: To replenish depleted amino acid pools.

-

Oxidative stress resistance: To combat the damaging effects of reactive oxygen species.

-

ER chaperones and folding enzymes: To improve the protein-folding capacity of the ER.

-

Autophagy: To clear damaged organelles and protein aggregates.

A key transcriptional target of ATF4 is CHOP (C/EBP homologous protein), another transcription factor. While initially promoting cell survival, sustained high levels of CHOP can trigger apoptosis, representing a critical switch from a pro-survival to a pro-death response under unresolved stress. Another important ATF4 target is GADD34 (Growth Arrest and DNA Damage-inducible protein 34), which forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α, thus creating a negative feedback loop to terminate the ISR.

Quantitative Data on eIF2α Phosphorylation and Downstream Events

The following tables summarize quantitative data from various studies, illustrating the magnitude of changes in eIF2α phosphorylation and the expression of key downstream targets under different stress conditions.

Table 1: Changes in eIF2α Phosphorylation and ATF4 Expression under ER Stress

| Cell Type | Stressor | Treatment Details | Fold Change in p-eIF2α | Fold Change in ATF4 Protein | Citation(s) |

| Mouse Embryonic Fibroblasts (MEFs) | Tunicamycin | 0.5 µg/ml, 4 hours | ~25-fold increase | >10-fold increase | |

| Human Glioblastoma (LNT-229) | Tunicamycin | 1 µg/ml, 16 hours | Not specified | Significant increase | |

| Human Hepatoma (HepG2) | Tunicamycin | Not specified | Increased | Increased | |

| Pancreatic Beta Cells | Tunicamycin | In vitro | Increased | Not specified |

Table 2: Effects of ISR Modulators on eIF2α Phosphorylation and ATF4 Translation

| Cell Type | Treatment | Effect on p-eIF2α | Effect on ATF4 Expression | Citation(s) |

| HEK293T | ISRIB (in stressed cells) | No direct effect | Reverses stress-induced increase | |

| Human Glioblastoma (LNT-229) | ISRIB + Tunicamycin | Not specified | Decreased compared to Tunicamycin alone | |

| CHO-K1 | GADD34 Overexpression | Decreased | Not specified | |

| MEFs | GADD34 Overexpression | Markedly diminished | Not specified |

Table 3: Quantitative Changes in Downstream Targets of the ISR

| Cell Type | Stressor | Downstream Target | Fold Change in Expression | Citation(s) |

| MEFs | Thapsigargin | CHOP Protein | Significant increase | |

| 3T3-L1 Adipocytes | Tunicamycin | CHOP mRNA | ~4-fold increase | |

| Human Glioblastoma (LNT-229) | Tunicamycin | CHOP mRNA | Significant increase | |

| MEFs | Amino Acid Starvation | Autophagy Genes (various) | ~2 to 10-fold increase in mRNA |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study eIF2α phosphorylation and the ISR.

Western Blot Analysis of eIF2α Phosphorylation

This protocol describes the detection and quantification of phosphorylated eIF2α (p-eIF2α) and total eIF2α in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α.

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α at 1:1000 and anti-total eIF2α at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities.

-

Normalize the p-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.

-

Polysome Profiling to Assess Translational Status

This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity of the cell. A shift from heavy polysomes (actively translated mRNAs) to monosomes indicates global translational repression.

Materials:

-

Cycloheximide (CHX).

-

Polysome lysis buffer (containing CHX, RNase inhibitors, and protease inhibitors).

-

Sucrose solutions (e.g., 10% and 50%) for gradient preparation.

-

Ultracentrifuge with a swinging-bucket rotor.

-

Gradient fractionation system with a UV detector.

-

RNA extraction reagents.

-

qRT-PCR reagents.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the desired stressor.

-

Add cycloheximide (100 µg/ml) to the culture medium for 5-15 minutes before harvesting to arrest ribosome translocation.

-

Wash cells with ice-cold PBS containing CHX.

-

Lyse cells in polysome lysis buffer on ice.

-

Centrifuge to pellet nuclei and cell debris.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Carefully load the cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom using a gradient fractionation system, continuously monitoring the absorbance at 254 nm to generate a polysome profile.

-

Collect fractions corresponding to monosomes and different polysome sizes.

-

-

RNA Analysis from Fractions:

-

Extract RNA from the collected fractions.

-

Perform qRT-PCR to determine the distribution of specific mRNAs (e.g., ATF4, β-actin) across the gradient. An increase in the proportion of an mRNA in the polysome fractions indicates increased translation.

-

Luciferase Reporter Assay for ATF4 Translation

This assay utilizes a reporter construct containing the 5' UTR of ATF4 fused to a luciferase gene to specifically measure the translational efficiency of ATF4 mRNA.

Materials:

-

Luciferase reporter plasmid containing the ATF4 5' UTR upstream of the firefly luciferase gene.

-

A co-reporter plasmid expressing Renilla luciferase (for normalization).

-

Cell transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Reporter Construct Design:

-

The reporter construct should contain the full-length 5' UTR of ATF4, including the two upstream open reading frames (uORFs), cloned upstream of a firefly luciferase coding sequence.

-

-

Cell Transfection and Treatment:

-

Co-transfect cells with the ATF4-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24-48 hours, treat the cells with the desired stressor.

-

-

Cell Lysis and Luciferase Assay:

-

Wash cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Calculate the fold change in normalized luciferase activity in stressed cells compared to control cells. An increase in this ratio indicates enhanced translation of the ATF4 5' UTR-containing reporter.

-

Signaling Pathways and Experimental Workflows

The Integrated Stress Response (ISR) Pathway

Caption: The Integrated Stress Response (ISR) signaling pathway.

Experimental Workflow for Analyzing the ISR

Caption: A typical experimental workflow for studying the ISR.

Conclusion and Future Directions

The phosphorylation of eIF2α stands as a critical control point in the cellular response to stress, finely tuning protein synthesis and gene expression to promote adaptation and survival. A thorough understanding of this pathway is paramount for researchers and drug development professionals, as dysregulation of the ISR is increasingly implicated in a wide array of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The experimental approaches detailed in this guide provide a robust toolkit for interrogating the ISR. Future research will likely focus on the development of more specific pharmacological modulators of the eIF2α kinases and their downstream effectors, offering promising new therapeutic avenues for diseases characterized by chronic cellular stress.

References

- 1. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the cellular temporal response to proteostatic stress | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Integrated Stress Response in Neurodegenerative Diseases: A Technical Guide for Researchers

The Integrated Stress Response (ISR) is a crucial cellular signaling network that regulates protein synthesis in response to a variety of stressors, including the accumulation of misfolded proteins, viral infections, amino acid deprivation, and oxidative stress. While acute activation of the ISR is a protective mechanism to restore cellular homeostasis, chronic ISR activation is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This technical guide provides an in-depth overview of the ISR, its role in neurodegeneration, and key experimental methodologies for its investigation.

Core Signaling Pathway of the Integrated Stress Response

The ISR converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. This phosphorylation event is catalyzed by one of four stress-sensing kinases:

-

PKR-like endoplasmic reticulum kinase (PERK): Activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

-

Protein kinase R (PKR): Activated by double-stranded RNA (dsRNA), often associated with viral infections.

-

General control nonderepressible 2 (GCN2): Senses amino acid starvation.

-

Heme-regulated inhibitor (HRI): Activated by heme deficiency and oxidative stress.

Phosphorylation of eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. Paradoxically, this condition allows for the preferential translation of a subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key downstream effector of this preferential translation is Activating Transcription Factor 4 (ATF4).[1][2][3][4]

ATF4 is a transcription factor that translocates to the nucleus and induces the expression of genes involved in stress adaptation, amino acid metabolism, and antioxidant responses. However, under conditions of prolonged stress, ATF4 can also promote the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3).[5] CHOP, in turn, can mediate neuronal apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.

The ISR is tightly regulated by phosphatases that dephosphorylate eIF2α, allowing for the restoration of global protein synthesis once the stress is resolved. The primary phosphatases involved are protein phosphatase 1 (PP1) complexed with its regulatory subunits, GADD34 (growth arrest and DNA damage-inducible 34) or CReP (constitutive repressor of eIF2α phosphorylation). GADD34 is itself a transcriptional target of ATF4, forming a negative feedback loop.

Core Integrated Stress Response Signaling Pathway.

Quantitative Data on ISR Activation in Neurodegenerative Diseases

Chronic activation of the ISR is a common feature across various neurodegenerative diseases. The following tables summarize quantitative data on the upregulation of key ISR markers in Alzheimer's disease, Parkinson's disease, and Huntington's disease models.

Table 1: ISR Activation in Alzheimer's Disease Models

| Model | Marker | Fold Change/Increase | Reference |

| APP/PS1 mice (10-12 months) | p-eIF2α (hippocampus) | 1.5-fold vs WT | |

| APP/PS1 mice (10-12 months) | ATF4 (hippocampus) | 1.8-fold vs WT | |

| Human AD brain (hippocampus) | p-eIF2α | 2.7-fold vs control | |

| 5XFAD mice | p-eIF2α | Correlated with BACE1 levels | |

| Primary neurons + Aβ42 oligomers | p-eIF2α/total eIF2α | Significant increase | |

| Primary neurons + Aβ42 oligomers | BACE1 | ~1.5-3-fold |

Table 2: ISR Activation in Parkinson's Disease Models

| Model | Marker | Fold Change/Increase | Reference |

| Human PD brain (substantia nigra) | p-eIF2α | Increased vs control | |

| Human PD brain (substantia nigra) | ATF4 | Increased in a subset of patients | |

| PC12 cells + 6-OHDA/MPP+ | ATF4 | Strong upregulation | |

| Cortical neurons + MPP+/6-OHDA | ATF4 | Significant increase |

Table 3: ISR Activation in Huntington's Disease Models

| Model | Marker | Observation | Reference |

| Striatal cell model of HD | Mitochondrial mRNA translation | Diminished protein synthesis | |

| Striatal cell model of HD | Ribosome occupancy on mitochondrial mRNAs | Dramatically increased |

CHOP-Mediated Apoptosis in Neuronal Cells

Prolonged ISR activation can lead to neuronal cell death through the ATF4-CHOP signaling axis. CHOP can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic Bcl-2 family members like Bim, which in turn activate Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

CHOP-Mediated Apoptotic Pathway.

Table 4: Quantitative Data on CHOP-Mediated Apoptosis

| Model/Condition | Marker | Fold Change/Increase | Reference |

| Intermittent hypoxia in PC12 cells | Cleaved caspase-3 | Increased, suppressed by GSK2606414 | |

| Intermittent hypoxia in mouse hippocampus | Bax and Bak (mitochondrial) | Increased, prevented by GSK2606414 | |

| ER stress in cortical neurons | Caspase-3 activity | Dramatically attenuated in Puma-deficient neurons |

Experimental Protocols

Western Blotting for ISR Markers

This protocol describes the detection of phosphorylated eIF2α, total eIF2α, ATF4, and CHOP in neuronal cell lysates or brain tissue homogenates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Mouse anti-total eIF2α

-

Rabbit anti-ATF4

-

Mouse anti-CHOP

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

For cultured cells: Wash cells with ice-cold PBS and lyse in lysis buffer on ice.

-

For brain tissue: Homogenize tissue in ice-cold lysis buffer.

-

Centrifuge lysates to pellet debris and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Polysome Profiling

Polysome profiling separates mRNAs based on the number of associated ribosomes, allowing for an assessment of translational efficiency.

Materials:

-

Cycloheximide (CHX)

-

Lysis buffer with CHX

-

Sucrose solutions (e.g., 10% and 50%)

-

Gradient maker

-

Ultracentrifuge and tubes

-

Fractionation system with UV detector

-

RNA extraction kit

-

RT-qPCR or RNA-sequencing reagents

Procedure:

-

Cell Treatment: Treat cells with CHX to stall ribosomes on mRNA.

-

Lysis: Lyse cells in a buffer that preserves polysome integrity.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Loading and Centrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed.

-

Fractionation: Fractionate the gradient while monitoring absorbance at 254 nm to generate a polysome profile.

-

RNA Extraction: Extract RNA from the collected fractions.

-

Analysis: Analyze the distribution of specific mRNAs across the fractions by RT-qPCR or perform RNA-sequencing on pooled fractions (e.g., non-translating, monosomes, polysomes) to assess global changes in translation.

Ribosome Profiling (Ribo-Seq)

Ribo-Seq provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments (RPFs).

General Workflow for Ribosome Profiling (Ribo-Seq).

Procedure Outline:

-

Cell Lysis and Ribosome Stalling: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNAs.

-

Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA not protected by ribosomes, leaving behind ~28-30 nucleotide RPFs.

-

Monosome Isolation: Isolate 80S monosomes containing the RPFs by sucrose gradient ultracentrifugation.

-

RPF Extraction: Extract the RPFs from the isolated monosomes.

-

Library Preparation:

-

Ligate adapters to the 3' end of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and PCR amplify to create a sequencing library.

-

-

Deep Sequencing: Sequence the library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome to determine ribosome density on each mRNA, allowing for the calculation of translation efficiency.

Immunofluorescence Staining for ISR Markers in Brain Sections

This protocol allows for the visualization and localization of ISR proteins within brain tissue.

Materials:

-

Fixed brain sections (free-floating or slide-mounted)

-

Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and normal serum)

-

Primary antibodies (e.g., rabbit anti-p-eIF2α, mouse anti-NeuN)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Antigen Retrieval (if necessary): For paraffin-embedded sections, perform antigen retrieval (e.g., heat-induced epitope retrieval).

-

Permeabilization and Blocking: Permeabilize and block non-specific binding sites for at least 1 hour.

-

Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash sections extensively with PBS.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Washing: Wash sections with PBS.

-

Counterstaining: Incubate with a nuclear counterstain like DAPI.

-

Mounting: Mount sections on slides with mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Neuronal Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Neuronal cell culture

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Plating: Plate neurons in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with compounds of interest (e.g., neurotoxins, ISR inhibitors) for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Small Molecule Modulators of the ISR

The therapeutic potential of targeting the ISR in neurodegenerative diseases has led to the development and investigation of several small molecules.

Table 5: Small Molecule Modulators of the ISR and their Neuroprotective Effects

| Compound | Target | Mechanism of Action | Neuroprotective Effects | Reference(s) |

| ISRIB | eIF2B | Potentiates eIF2B activity, reversing the effects of eIF2α phosphorylation | Restores cognitive function in models of traumatic brain injury and Alzheimer's disease. | |

| GSK2606414 | PERK | Inhibits PERK kinase activity | Neuroprotective in models of prion disease and amyotrophic lateral sclerosis. | |

| Trazodone | ISR modulator | Has been shown to have ISR-modulating effects | Neuroprotective in models of prion disease. | |

| Salubrinal | eIF2α phosphatases (inhibitor) | Inhibits the dephosphorylation of eIF2α, prolonging the ISR | Can be neuroprotective in acute stress but detrimental in chronic stress models. |

This technical guide provides a foundational understanding of the integrated stress response in the context of neurodegenerative diseases and offers detailed methodologies for its investigation. The provided quantitative data and protocols serve as a valuable resource for researchers and drug development professionals in this rapidly evolving field.

References

- 1. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome Profiling and Mass Spectrometry Reveal Widespread Mitochondrial Translation Defects in a Striatal Cell Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]

Technical Guide: The Impact of Integrated Stress Response Inhibition by ISR-IN-1 on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells, in their pursuit of rapid growth, frequently experience cellular stress from factors like hypoxia, nutrient deprivation, and high protein synthesis demand. To survive these challenges, they often hijack the Integrated Stress Response (ISR), a crucial adaptive pathway. The ISR is initiated by one of four kinases—PERK, GCN2, PKR, and HRI—which converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event globally reduces protein synthesis to conserve resources while selectively translating key survival proteins like Activating Transcription Factor 4 (ATF4).[1][2][3][4] ISR-IN-1 and analogous compounds are potent and selective inhibitors of PERK (Protein kinase R-like endoplasmic reticulum kinase), a primary activator of the ISR in the context of endoplasmic reticulum (ER) stress, which is common in solid tumors.[5] By blocking PERK, these inhibitors prevent the adaptive eIF2α-ATF4 signaling cascade, reawakening dormant cancer cells to the effects of cellular stress and inhibiting the proliferation of actively growing ones. This guide provides an in-depth analysis of the mechanism of action of PERK inhibitors like this compound, their quantitative effects on cancer cell proliferation, and the experimental methodologies used to characterize them.

Mechanism of Action: PERK Inhibition

Under ER stress, the accumulation of unfolded proteins activates PERK. Activated PERK then phosphorylates eIF2α on Serine 51, which leads to two major downstream events:

-

Attenuation of Global Translation : Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a widespread shutdown of cap-dependent mRNA translation. This reduces the protein load on the stressed ER.

-

Preferential Translation of ATF4 : Despite the global shutdown, the reduced levels of active eIF2α complex favor the translation of specific mRNAs containing upstream open reading frames (uORFs), most notably ATF4.

ATF4 is a transcription factor that orchestrates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis. Cancer cells exploit this pathway to adapt and survive.

This compound, as an ATP-competitive PERK inhibitor, binds to the kinase domain of PERK, preventing the phosphorylation of eIF2α. This action blocks the entire downstream cascade, preventing the adaptive response and making the cancer cell vulnerable to unresolved ER stress, ultimately leading to reduced proliferation and cell death.

Quantitative Data on PERK Inhibitor Activity

The efficacy of PERK inhibitors is determined through various in vitro assays that measure their biochemical potency against the kinase and their anti-proliferative effects on cancer cell lines. The data below is representative of a novel, selective PERK inhibitor, APL-045, which serves as a surrogate for this compound to illustrate typical potency.

| Parameter | Value | Description | Cell Lines / Conditions |

| Biochemical Potency | |||

| PERK Ki | 4.6 nM | Inhibitor constant; a measure of binding affinity to the PERK kinase. | Recombinant Human PERK |

| Cellular Potency | |||

| p-eIF2α IC50 | 20 nM | Concentration to inhibit eIF2α phosphorylation by 50% in cells. | Cellular Assay |

| Anti-Proliferative Activity | |||

| ATF4/CHOP IC50 | 50 - 250 nM | Concentration to inhibit downstream effectors ATF4 and CHOP. | Renal Cell Carcinoma (RCC) and Colorectal Cancer (CRC) cell lines. |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | >95% | Reduction in tumor volume after a three-week treatment period. | 786-O RCC Xenograft Model. |

Table 1: Representative quantitative data for a selective PERK inhibitor (APL-045). Data compiled from published abstracts.

Key Experimental Protocols

Characterizing the effect of a PERK inhibitor like this compound involves a series of standardized in vitro experiments.

In Vitro PERK Kinase Assay

-

Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of the PERK kinase domain.

-

Methodology:

-

Reagents: Recombinant human PERK kinase domain, a suitable substrate (e.g., synthetic peptide containing the eIF2α phosphorylation site), ATP (often radiolabeled), and the test compound (this compound).

-

Procedure: The test compound is serially diluted and added to wells of a microplate. The PERK enzyme is added and pre-incubated with the compound. The kinase reaction is initiated by adding the substrate and ATP.

-

Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using methods like scintillation counting for radiolabeled ATP or luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.

-

Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

-

Cellular Phospho-eIF2α Inhibition Assay

-

Objective: To confirm that the compound inhibits PERK activity within a cellular context by measuring the phosphorylation of its direct substrate, eIF2α.

-

Methodology:

-

Cell Culture: A suitable cancer cell line (e.g., HCT116, 786-O) is cultured to sub-confluency.

-

Procedure: Cells are seeded in multi-well plates. They are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour). Subsequently, ER stress is induced using an agent like thapsigargin or tunicamycin for a short period (e.g., 2 hours).

-

Detection: Cells are lysed, and protein levels of phosphorylated eIF2α (Ser51) and total eIF2α are measured. Western blotting is the most common method. For higher throughput, an in-cell Western or ELISA can be used.

-

Analysis: The ratio of p-eIF2α to total eIF2α is calculated. The IC50 value is determined by plotting the inhibition of this ratio against the compound concentration.

-

Cancer Cell Proliferation / Viability Assay

-

Objective: To evaluate the cytotoxic or cytostatic effects of the PERK inhibitor on cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Procedure: Cells are treated with a range of concentrations of this compound (typically a log-scale dilution series). The incubation period is usually 48 to 72 hours to allow for effects on cell division.

-

Detection: Cell viability or proliferation is measured using a colorimetric or fluorometric assay. Common methods include XTT/MTT assays (measure metabolic activity) or crystal violet assays (measure cell number).

-

Analysis: The absorbance or fluorescence values are normalized to the vehicle control. The IC50 for cell proliferation is calculated from the resulting dose-response curve.

-

Conclusion and Future Directions

Inhibitors of the PERK kinase, such as this compound, represent a promising therapeutic strategy for cancers that rely on the Integrated Stress Response for survival and adaptation. By disabling this critical survival pathway, these compounds can reduce cancer cell proliferation and enhance vulnerability to both endogenous and therapy-induced stress. Notably, PERK inhibition has shown particular promise in targeting quiescent or slow-cycling disseminated cancer cells, which are often resistant to traditional anti-proliferative therapies and are responsible for metastatic relapse.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to PERK inhibitor therapy. Combination strategies, for instance, pairing PERK inhibitors with agents that induce ER stress or with standard chemotherapies, may offer synergistic effects and overcome therapeutic resistance. Further investigation into the broader effects of ISR inhibition on the tumor microenvironment and anti-tumor immunity is also a critical area for ongoing development.

References

- 1. The integrated stress response in cancer progression: a force for plasticity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Integrated Stress Response in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]

- 4. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Four Kinases of the Integrated Stress Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows eukaryotic cells to adapt to a wide range of environmental and internal stresses. At the core of the ISR are four protein kinases—PERK, GCN2, PKR, and HRI—that, despite being activated by distinct stress signals, converge on a single key event: the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, conserving resources and preventing the accumulation of misfolded proteins, while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program aimed at stress resolution and restoring cellular homeostasis. Dysregulation of the ISR is implicated in a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making its core kinases attractive targets for therapeutic intervention. This guide provides a detailed technical overview of the four ISR kinases, their activation mechanisms, downstream signaling pathways, and the experimental methodologies used to study them.

The Core Mechanism of the Integrated Stress Response

The central event of the ISR is the phosphorylation of eIF2α at serine 51. Unphosphorylated eIF2, in its GTP-bound state, forms a ternary complex with initiator methionyl-tRNA (Met-tRNAi) and delivers it to the 40S ribosomal subunit to initiate translation. Following GTP hydrolysis, the now GDP-bound eIF2 is released and must be recycled back to its GTP-bound form by the guanine nucleotide exchange factor eIF2B. Phosphorylation of eIF2α converts it into a competitive inhibitor of eIF2B, thereby preventing this nucleotide exchange and leading to a global decrease in protein synthesis. However, under these conditions of reduced ternary complex availability, certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably ATF4, are preferentially translated.[1] ATF4 then translocates to the nucleus and, in concert with other transcription factors, activates the expression of genes involved in amino acid metabolism, antioxidant responses, and, in cases of prolonged stress, apoptosis.[2][3]

The Four Sentinels: ISR Kinases

Each of the four ISR kinases possesses a unique sensor domain that detects specific cellular stress signals, coupled with a conserved kinase domain responsible for eIF2α phosphorylation.

PERK (PKR-like Endoplasmic Reticulum Kinase, EIF2AK3)

PERK is an endoplasmic reticulum (ER) transmembrane protein that is a key sensor of ER stress, which is often caused by the accumulation of unfolded or misfolded proteins.[4]

Activation Mechanism: In non-stressed cells, PERK is held in an inactive monomeric state through its association with the ER chaperone BiP (also known as GRP78). The accumulation of unfolded proteins in the ER lumen leads to the sequestration of BiP, causing its dissociation from PERK. This dissociation allows PERK to oligomerize and subsequently trans-autophosphorylate, leading to its activation.

Downstream Signaling:

-

eIF2α/ATF4 Axis: Activated PERK's primary substrate is eIF2α, leading to the canonical ISR pathway and ATF4 translation.

-

Nrf2 Activation: PERK can also directly phosphorylate the transcription factor Nrf2, promoting its dissociation from its inhibitor Keap1 and subsequent nuclear translocation. Nrf2 then activates the transcription of antioxidant genes.

-

Other Substrates: PERK has been implicated in the phosphorylation of other substrates, including FOXO1 and components of the NF-κB and mTORC1 signaling pathways, though these are less characterized.

GCN2 (General Control Nonderepressible 2, EIF2AK4)

GCN2 is the primary sensor of amino acid deprivation.

Activation Mechanism: GCN2 is activated by the accumulation of uncharged tRNAs, which occurs when the levels of one or more amino acids are insufficient for protein synthesis. Uncharged tRNAs bind to a histidyl-tRNA synthetase (HisRS)-like domain within GCN2, causing a conformational change that relieves autoinhibition and promotes autophosphorylation and activation. This process is facilitated by the GCN1/GCN20 complex, which helps to present uncharged tRNAs to GCN2 at the ribosome.

Downstream Signaling:

-

eIF2α/ATF4 Axis: The primary and best-characterized downstream target of GCN2 is eIF2α.

-

eIF2β Phosphorylation: GCN2 has also been shown to phosphorylate the β-subunit of eIF2, which may further modulate translation initiation.

-

Autophagy: The GCN2-ATF4 pathway is a key regulator of autophagy gene expression, promoting cellular survival during nutrient starvation.

PKR (Protein Kinase R, EIF2AK2)

PKR is a key component of the innate immune response and is primarily activated by viral double-stranded RNA (dsRNA).

Activation Mechanism: PKR is constitutively expressed at low levels and is upregulated by interferons. The binding of dsRNA (typically longer than 33 base pairs) to two N-terminal dsRNA-binding motifs induces the dimerization and autophosphorylation of PKR, leading to its activation. PKR can also be activated by other stimuli, including oxidative stress, growth factor deprivation, and bacterial components, often through the protein activator PACT.

Downstream Signaling:

-

eIF2α/ATF4 Axis: Activated PKR phosphorylates eIF2α, leading to translational shutoff, which inhibits both host and viral protein synthesis.

-

NF-κB and MAPK Pathways: PKR can regulate the NF-κB and p38 MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.

-

Apoptosis: PKR can induce apoptosis independently of eIF2α phosphorylation through the FADD/caspase-8 pathway.

HRI (Heme-Regulated Inhibitor, EIF2AK1)

HRI is highly expressed in erythroid precursor cells and is the primary sensor of heme deficiency and oxidative stress.

Activation Mechanism: HRI contains two heme-binding domains. In the presence of heme, HRI is inactive. Heme deficiency leads to the dissociation of heme, allowing HRI to autophosphorylate and become active. HRI can also be activated by other stressors such as oxidative stress, heat shock, and proteasome inhibition.

Downstream Signaling:

-

eIF2α/ATF4 Axis: In erythroid cells, HRI-mediated phosphorylation of eIF2α matches globin protein synthesis to the availability of heme. The HRI-ATF4 pathway is also crucial for adaptation to oxidative stress in these cells.

-

Innate Immunity and Proteostasis: In non-erythroid cells, HRI has been shown to play a role in innate immunity by regulating the formation of inflammasomes and in maintaining proteostasis through a cytosolic unfolded protein response.

-

Mitophagy: The HRI branch of the ISR can selectively trigger mitophagy (the degradation of mitochondria) in response to mitochondrial stress.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activation and downstream effects of the ISR kinases. Note: The specific values can vary significantly depending on the cell type, the nature and duration of the stress, and the experimental conditions.

Table 1: Kinase Activation and eIF2α Phosphorylation

| Kinase | Stressor | Fold Increase in Kinase Activity (Approx.) | Fold Increase in p-eIF2α (Approx.) | Reference(s) |

| PERK | Tunicamycin (ER Stress) | 5-15 | 4-10 | |

| GCN2 | Methionine Deprivation | 3-7 | 4-5 | |

| PKR | poly(I:C) (dsRNA mimic) | 10-20 | 8-15 | |

| HRI | Arsenite (Oxidative Stress) | 4-8 | 5-10 |

Table 2: Downstream Consequences of ISR Activation

| Downstream Event | Stressor | Quantitative Change | Reference(s) |

| Global Protein Synthesis | Various ISR Activators | 30-70% reduction | |

| ATF4 mRNA Translation | Various ISR Activators | 5-20 fold increase | |

| ATF4 Target Gene Expression (e.g., CHOP) | ER Stress | 10-50 fold increase in mRNA | |

| Stress Granule Formation | Oxidative Stress | 10-15% of cytoplasmic mRNA localizes to SGs | |

| ATF4 ChIP-seq Peak Enrichment | ER Stress | ~70% of peaks contain a C/EBP-ATF motif |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the ISR.

In Vitro Kinase Assays

Objective: To measure the direct enzymatic activity of a purified ISR kinase and to screen for inhibitors or activators.

General Protocol (Radiometric Assay):

-

Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a kinase buffer (e.g., MOPS or HEPES based with MgCl2), a substrate (e.g., recombinant eIF2α or a synthetic peptide), and [γ-³³P]ATP.

-

Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a defined period (e.g., 15-60 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Quantify the incorporated radioactivity using a scintillation counter.

Non-Radiometric Alternatives:

-

LanthaScreen™ TR-FRET Assay: This assay uses a terbium-labeled antibody to detect the phosphorylated substrate, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.

Analysis of Global Protein Synthesis: Polysome Profiling

Objective: To assess the overall translational status of a cell by separating mRNAs based on the number of associated ribosomes.

Protocol Overview:

-

Cell Lysis: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.

-

Sucrose Gradient Centrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 15-50%) and centrifuge at high speed. This separates cellular components based on their size and density.

-

Fractionation: Collect fractions from the gradient while monitoring absorbance at 254 nm to visualize the distribution of ribosomal subunits, monosomes, and polysomes.

-

RNA Extraction: Extract RNA from each fraction.

-

Analysis: Analyze the distribution of specific mRNAs across the fractions using qRT-PCR or genome-wide by microarray or RNA-seq to determine their translational efficiency. A shift of mRNA from heavier polysome fractions to lighter monosome fractions indicates translational repression.

High-Resolution Translational Analysis: Ribosome Profiling (Ribo-Seq)

Objective: To obtain a genome-wide snapshot of translation at single-nucleotide resolution.

Protocol Overview:

-

Ribosome Footprinting: Lyse cells with a translation elongation inhibitor and treat the lysate with RNase to digest mRNA that is not protected by ribosomes. This leaves ~30 nucleotide "footprints."

-

Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation.

-

Footprint Extraction: Extract the RNA footprints from the isolated ribosomes.

-

Library Preparation and Sequencing: Ligate adapters to the RNA footprints, reverse transcribe to cDNA, and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the precise location and density of ribosomes on each mRNA. This allows for the calculation of translation efficiency and the identification of translation initiation sites.

Visualization of Stress Granules by Immunofluorescence

Objective: To visualize and quantify the formation of stress granules (SGs) in response to cellular stress.

Protocol Overview:

-

Cell Culture and Stress Induction: Culture cells on coverslips and treat with a stress-inducing agent (e.g., sodium arsenite for oxidative stress).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against a known SG marker protein (e.g., G3BP1 or TIA-1), followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the cells using a fluorescence microscope. SGs will appear as distinct cytoplasmic foci.

-

Quantitative Analysis: Use image analysis software to quantify the number, size, and intensity of SGs per cell.

ATF4 Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of the transcription factor ATF4.

Protocol Overview:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ATF4 to pull down ATF4-bound DNA fragments.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the genome to identify regions of enrichment, which represent ATF4 binding sites. Motif analysis can then be performed to identify the consensus ATF4 binding sequence.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams (DOT Language)

Caption: Core signaling pathway of the Integrated Stress Response.

Caption: PERK signaling pathway.

Experimental Workflow Diagrams (DOT Language)

References

- 1. researchgate.net [researchgate.net]

- 2. Integrated stress response - Wikipedia [en.wikipedia.org]

- 3. ATF4 is Necessary and Sufficient for ER Stress-induced Upregulation of REDD1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Translational Control in the Integrated Stress Response by Polysome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target of Isr-IN-1: A Technical Guide to Its Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of Isr-IN-1, a potent small-molecule inhibitor of the Integrated Stress Response (ISR). The ISR is a central cellular signaling network activated by various stress conditions, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer. This compound, also known as Compound 48 and trans-isrib A17, has emerged as a valuable tool for studying the ISR and as a potential therapeutic lead. This document provides a comprehensive overview of the experimental evidence identifying its molecular target and the methodologies used for its validation.

Core Findings: this compound Targets the Guanine Nucleotide Exchange Factor eIF2B

This compound is a member of the bis-O-arylglycolamide class of compounds and acts as a highly potent inhibitor of the Integrated Stress Response.[1] The primary molecular target of this class of inhibitors, including the well-characterized compound ISRIB, has been identified as the eukaryotic initiation factor 2B (eIF2B).[2][3] eIF2B is a crucial guanine nucleotide exchange factor that plays a pivotal role in protein synthesis.

The ISR converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) binds tightly to eIF2B, inhibiting its activity and leading to a global reduction in protein synthesis. This compound and related compounds act by binding to a symmetric pocket formed at the interface of the β and δ subunits of the eIF2B decamer.[3] This binding allosterically stabilizes the eIF2B complex and enhances its activity, thereby counteracting the inhibitory effect of p-eIF2α and restoring protein synthesis.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound, establishing its potency as an ISR inhibitor. The data is compiled from the primary publication by Hearn et al. (2016).

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | EC50 (nM) |

| This compound | 1628478-15-8 | C22H22Cl2F2N2O4 | 487.32 | 0.6 |

Table 1: Physicochemical Properties and Potency of this compound. The EC50 value represents the concentration of this compound required to achieve 50% of its maximal effect in a cellular reporter assay monitoring ISR activation.

Experimental Protocols: Methodologies for Target Identification and Validation

The identification and validation of this compound's target involved a series of key experiments. Detailed methodologies for these assays are provided below.

ATF4 Luciferase Reporter Assay for ISR Inhibition

This assay is a primary method for screening and characterizing ISR inhibitors. It measures the activity of the transcription factor ATF4, a key downstream effector of the ISR, whose translation is upregulated upon eIF2α phosphorylation.

Principle: A reporter cell line is engineered to express luciferase under the control of a promoter containing ATF4 response elements. Activation of the ISR leads to increased ATF4 expression and a corresponding increase in luciferase activity. Inhibitors of the ISR will reduce the luciferase signal.

Protocol:

-

Cell Culture: HEK293 cells stably expressing an ATF4-luciferase reporter construct are seeded in 96-well plates and cultured overnight.

-

Induction of ISR: The ISR is induced by treating the cells with an agent such as thapsigargin (an ER stress inducer) or arsenite (an oxidative stress inducer) for a defined period (e.g., 6-8 hours).

-

Compound Treatment: this compound is added to the cells at various concentrations, typically in a serial dilution, concurrently with the ISR-inducing agent.

-

Cell Lysis: After the incubation period, the culture medium is removed, and cells are lysed using a suitable lysis buffer (e.g., Passive Lysis Buffer).

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate solution.

-

Data Analysis: The luminescence readings are normalized to a control (e.g., cells treated with the ISR inducer alone). The EC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.

eIF2α Phosphorylation Western Blot

This assay directly measures the phosphorylation status of eIF2α, the central event in the ISR cascade. It is used to confirm that an ISR inhibitor acts downstream of eIF2α phosphorylation.

Principle: Western blotting uses specific antibodies to detect the levels of total eIF2α and phosphorylated eIF2α (p-eIF2α) in cell lysates. An effective ISR inhibitor that targets eIF2B would not be expected to alter the levels of p-eIF2α itself.

Protocol:

-

Cell Treatment: Cells are treated with an ISR-inducing agent in the presence or absence of this compound for a specified time.

-